molecular formula C11H12F2O2 B14855018 Ethyl 3-(2,5-difluorophenyl)propanoate

Ethyl 3-(2,5-difluorophenyl)propanoate

Cat. No.: B14855018
M. Wt: 214.21 g/mol
InChI Key: QONPMHPNGTVYSP-UHFFFAOYSA-N
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Description

Ethyl 3-(2,5-difluorophenyl)propanoate is an ester derivative featuring a propanoate backbone substituted with a 2,5-difluorophenyl group. Fluorinated aromatic compounds are widely studied for their enhanced metabolic stability, lipophilicity, and bioactivity compared to non-fluorinated counterparts .

Properties

Molecular Formula

C11H12F2O2

Molecular Weight

214.21 g/mol

IUPAC Name

ethyl 3-(2,5-difluorophenyl)propanoate

InChI

InChI=1S/C11H12F2O2/c1-2-15-11(14)6-3-8-7-9(12)4-5-10(8)13/h4-5,7H,2-3,6H2,1H3

InChI Key

QONPMHPNGTVYSP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C=CC(=C1)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(2,5-difluorophenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(2,5-difluorophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,5-difluorophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) for halogenation or concentrated sulfuric acid (H2SO4) for nitration.

Major Products Formed

    Oxidation: 3-(2,5-difluorophenyl)propanoic acid.

    Reduction: 3-(2,5-difluorophenyl)propanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 3-(2,5-difluorophenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 3-(2,5-difluorophenyl)propanoate exerts its effects depends on its interaction with molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The difluorophenyl group can participate in various binding interactions with enzymes or receptors, influencing their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

a) Ethyl 3-(2,5-Difluorophenyl)-3-oxopropanoate (CAS: 887267-53-0)
  • Molecular Formula : C₁₁H₁₀F₂O₃
  • Key Feature : Contains a β-keto (3-oxo) group adjacent to the difluorophenyl ring.
  • Comparison: The oxo group increases electrophilicity, enhancing reactivity in condensation or cyclization reactions compared to the non-oxo target compound.
b) Ethyl 2-Amino-4-(3,5-Difluorophenyl)propanoate
  • Molecular Formula: C₁₂H₁₃F₂NO₂ (derived from C₂₀H₂₁F₂NO₄ in )
  • Key Feature: Amino substitution at the 2-position and a 3,5-difluorophenyl group.
  • The 3,5-difluoro substitution pattern creates a symmetrical aromatic system, contrasting with the asymmetrical 2,5-difluoro configuration in the target compound. This symmetry may affect π-π stacking interactions in solid-state structures .
c) Ethyl 3-(Furan-2-yl)propanoate (CAS: 10031-90-0)
  • Molecular Formula : C₉H₁₂O₃
  • Key Feature : Furan ring instead of fluorophenyl.
  • Comparison : The furan oxygen introduces lone-pair electrons, increasing polarity and reducing hydrophobicity compared to the difluorophenyl group. This substitution may lower metabolic stability but improve aqueous solubility .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP<sup>*</sup> Hydrogen Bonding Key Interactions
Ethyl 3-(2,5-difluorophenyl)propanoate ~214.19 ~2.5 (estimated) Weak acceptor Van der Waals, dipole-dipole
Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate 240.20 ~1.8 Strong acceptor β-keto reactivity, H-bonding
Ethyl 2-Amino-4-(3,5-difluorophenyl)propanoate 257.24 ~1.2 Donor/acceptor N–H···O, C–H···O networks
Ethyl 3-(furan-2-yl)propanoate 168.19 ~1.5 Moderate acceptor O lone-pair interactions

<sup>*</sup>LogP values estimated using fragment-based methods.

Pharmacological and Application Insights

  • Fluorophenyl Derivatives: The 2,5-difluoro substitution may enhance binding to hydrophobic enzyme pockets compared to mono-fluoro analogs. Fluorine's electron-withdrawing effect could modulate electronic properties of adjacent functional groups .
  • Furan Analogs : Lower metabolic stability due to furan’s susceptibility to oxidation, limiting therapeutic applications compared to fluorinated esters .

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